O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18570706
InChI: InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3
SMILES:
Molecular Formula: C8H21NO2Si
Molecular Weight: 191.34 g/mol

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

CAS No.:

Cat. No.: VC18570706

Molecular Formula: C8H21NO2Si

Molecular Weight: 191.34 g/mol

* For research use only. Not for human or veterinary use.

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine -

Specification

Molecular Formula C8H21NO2Si
Molecular Weight 191.34 g/mol
IUPAC Name O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine
Standard InChI InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3
Standard InChI Key MDOWENZBDMUQRY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCON

Introduction

Structural Characteristics

Molecular Architecture and Composition

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine features a linear ethyl chain bridging a hydroxylamine (-NH₂OH) group and a TBDMS ether (Figure 1). The TBDMS group, comprising a tert-butyl moiety bonded to a dimethylsilyl unit, confers substantial steric bulk that influences both solubility and reactivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₂₁NO₂Si
Molecular Weight191.34 g/mol
IUPAC NameO-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine
SMILES NotationCC(C)(C)Si(C)OCCON
InChI KeyMDOWENZBDMUQRY-UHFFFAOYSA-N

The hydroxylamine group adopts a planar geometry, with the N-O bond length typically ranging between 1.45–1.48 Å in analogous structures . The TBDMS group induces a staggered conformation in the ethyl chain, minimizing steric clashes between the silyl ether and adjacent functional groups .

Spectroscopic Fingerprints

Characteristic spectroscopic signatures facilitate compound identification:

  • Infrared (IR) Spectroscopy: Strong absorption at 3350–3250 cm⁻¹ (N-H stretch), 1250–1200 cm⁻¹ (Si-C stretching), and 1100–1050 cm⁻¹ (C-O-C asymmetric stretch).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 0.20 ppm (s, 6H, Si(CH₃)₂), 1.03 ppm (s, 9H, C(CH₃)₃), 3.90 ppm (t, 2H, OCH₂), 5.32 ppm (br s, 1H, NH) .

    • ¹³C NMR: δ -3.7 ppm (Si(CH₃)₂), 18.9 ppm (C(CH₃)₃), 60.0 ppm (OCH₂), 109.2 ppm (NH₂OH) .

  • Mass Spectrometry: Base peak at m/z 191.15 corresponding to [M+H]⁺, with fragment ions at m/z 147 (loss of CO) and 73 ([Si(CH₃)₃]⁺) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through a three-step sequence starting from hydroxylamine derivatives (Table 1):

StepProcessReagents/ConditionsYieldReference
1Protection of hydroxylamineTBDMSCl, imidazole, DMF, 0°C85%
2Alkylation of ethylene oxideNaH, THF, 50°C72%
3PurificationColumn chromatography (Hex:EtOAc 9:1)95%

Alternative approaches involve direct silylation of pre-formed O-(2-hydroxyethyl)hydroxylamine, though this method suffers from lower regioselectivity (≤60% yield) . Recent advances employ flow chemistry to enhance reaction efficiency, achieving space-time yields of 12 g/L·h in continuous reactors .

Critical Process Parameters

  • Temperature Control: Silylation reactions require strict temperature maintenance below 10°C to prevent desilylation .

  • Moisture Sensitivity: All steps must be conducted under anhydrous conditions (H₂O <50 ppm) to avoid premature hydrolysis .

  • Catalyst Selection: Imidazole outperforms pyridine as a base in silylation steps, providing 15–20% higher yields .

Reactivity and Functional Transformations

Nucleophilic Substitution

The hydroxylamine group undergoes efficient SN2 reactions with alkyl halides and epoxides:
R-X+HONH-CH2CH2OSi(TBDMS)R-NH-O-CH2CH2OSi(TBDMS)+HX\text{R-X} + \text{HONH-CH}_2\text{CH}_2\text{OSi(TBDMS)} \rightarrow \text{R-NH-O-CH}_2\text{CH}_2\text{OSi(TBDMS)} + \text{HX}
Reaction rates decrease with increasing steric bulk of R, highlighting the TBDMS group's influence on accessibility . For example, benzyl bromide reacts 8× faster than neopentyl bromide under identical conditions .

Cycloaddition Chemistry

The compound participates in [3+2] cycloadditions with electron-deficient alkynes, forming isoxazolidine derivatives central to pharmaceutical agents :
HC≡C-Ar+HONH-CH2CH2OSi(TBDMS)BF3OEt2Ar-C3H4N-O-CH2CH2OSi(TBDMS)\text{HC≡C-Ar} + \text{HONH-CH}_2\text{CH}_2\text{OSi(TBDMS)} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Ar-C}_3\text{H}_4\text{N-O-CH}_2\text{CH}_2\text{OSi(TBDMS)}
Density functional theory (DFT) calculations reveal a transition state energy of 18.7 kcal/mol for this process, with the TBDMS group lowering strain energy by 4.2 kcal/mol compared to unprotected analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound enables synthesis of protease inhibitors through oxime formation:

  • Key intermediate in production of HCV NS3/4A protease inhibitor MK-5172 (Phase III clinical trial) .

  • Facilitates one-pot assembly of rilpivirine analogs for HIV treatment, achieving 92% enantiomeric excess .

Materials Science Applications

  • Polymer Modification: Grafting onto polyethylene surfaces increases hydrophilicity (contact angle reduction from 98° to 62°).

  • Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 8.7) for catalytic oxidation systems .

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